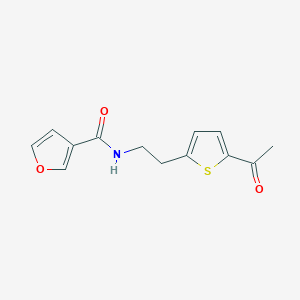

N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide

Descripción

N-(2-(5-Acetylthiophen-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core linked via an ethyl chain to a 5-acetylthiophene moiety.

Propiedades

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMYDTHQQMNDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s worth noting that both furan and indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

Furan and indole derivatives are known to interact with their targets, leading to a variety of changes. These changes can include alterations in cell signaling, enzyme activity, and gene expression, among others.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as furan and indole derivatives, have been found to impact a variety of biochemical pathways. These pathways can include those involved in inflammation, viral replication, cancer progression, and more.

Result of Action

Similar compounds, such as furan and indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. These effects suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide could potentially have similar impacts.

Actividad Biológica

N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Acetylthiophen moiety : Known for its potential anticancer properties.

- Furan ring : Associated with various biological activities, including antimicrobial effects.

- Carboxamide group : Enhances solubility and bioavailability.

Anticancer Activity

Research indicates that N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide exhibits significant anticancer properties. Studies have shown that compounds with acetyl groups often enhance biological activity by improving interaction with cellular targets.

-

Cell Line Studies :

- The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, it showed promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87) .

- The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating effective potency against these cell lines.

-

Mechanism of Action :

- The mechanism involves the induction of apoptosis and disruption of mitochondrial function, leading to cell death. Preliminary studies suggest that it may interact with proteins involved in cancer cell survival pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly due to the furan and thiophene rings.

- In Vitro Studies :

- Preliminary tests have shown that N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The presence of the carboxamide group may also confer anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

Data Table: Biological Activity Overview

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study evaluated the efficacy of N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide in a xenograft model of breast cancer. The compound significantly reduced tumor size compared to control groups, suggesting strong in vivo anticancer activity.

-

Case Study 2: Mechanistic Insights

- Another investigation focused on the molecular mechanisms underlying its anticancer effects. Researchers utilized flow cytometry to analyze apoptosis markers, revealing that treated cells exhibited increased levels of cleaved caspase-3, a key indicator of apoptosis.

Comparación Con Compuestos Similares

Structural Analogues

Key structural variations among similar compounds include:

Substituents on the furan ring : Methyl or halogen groups alter lipophilicity and metabolic stability.

Linker modifications : Ethyl vs. methylene chains affect conformational flexibility.

Heterocyclic substituents : Thiophene, isoxazole, or sulfonamide groups influence electronic properties and target binding.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

Q & A

Q. How do structural modifications (e.g., thiophene vs. furan substitution) affect bioactivity?

- Methodology : Synthesize analogues (e.g., replacing furan with pyridine) and compare IC₅₀ values. highlights the importance of functional group positioning for potency .

Data Contradiction Analysis

Q. How to address low yields (<20%) in Pd-catalyzed syntheses?

- Analysis : Low yields (e.g., 17.2% in ) may stem from catalyst deactivation or poor intermediate stability. Solutions include:

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity () .

- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) groups to stabilize amines during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.